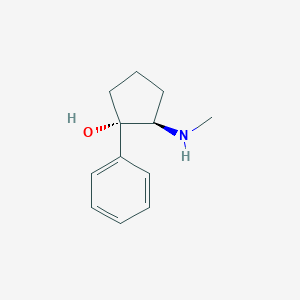

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” is a chiral compound . It is also known as (+)-N-Methylephedrine . The compound has a molecular weight of 179.26 .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a series of milnacipran analogs, which are similar to the compound , were synthesized and studied as monoamine transporter inhibitors . An enantioselective six-step synthesis of (1S,2R)-ephenamine starting from readily available chiral amino acid was also reported .Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” can be represented by the SMILES stringCC@Hc1ccccc1)N(C)C . This indicates that the compound contains a cyclopentane ring with a phenyl group and a methylamino group attached to it. Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]20/D +29°, c = 5 in methanol . It has a melting point of 87-90 °C (lit.) . The compound is stable under ordinary conditions .Applications De Recherche Scientifique

Optical Tweezers and Energy Transfer

Background:: Optical tweezers are powerful tools used to manipulate microscopic particles using focused laser beams. Researchers have recently explored novel applications of optical tweezers, including energy transfer studies.

Application:: A research team from Osaka Metropolitan University demonstrated an innovative non-contact approach using optical tweezers to control Förster resonance energy transfer (FRET) between fluorescent molecules. By varying the intensity of a laser beam, they accelerated energy transfer within isolated polymer droplets. The change in color due to dye mixing served as a visible indicator of energy transfer. This technique could find applications in microchemistry, quantum dots, and photochemistry .

Monoamine Transporter Inhibition

Background:: Monoamine transporters (such as norepinephrine transporter, NET, and serotonin transporter, SERT) play essential roles in neurotransmitter reuptake. Inhibitors of these transporters have therapeutic potential.

Application::EN300-7542934: and its analogs could be investigated as potent monoamine transporter inhibitors. Preliminary studies suggest that some analogs exhibit significant inhibitory activity against NET and SERT. These compounds might find applications in treating mood disorders, pain management, or other neurological conditions .

Natural Product Synthesis

Background:: Complex natural products, such as alkaloids, often have intricate structures and diverse biological activities. Their total synthesis remains a challenging area of research.

Application:: Researchers have successfully synthesized several complex alkaloids using EN300-7542934 as a key building block. These include isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone. These synthetic efforts contribute to our understanding of alkaloid biosynthesis and provide valuable insights for drug discovery .

Propriétés

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKOSLDGGJIJRL-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@]1(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol](/img/structure/B2463039.png)

![1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone](/img/structure/B2463042.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)

![N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2463048.png)

![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)